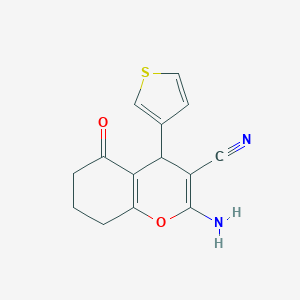![molecular formula C34H41N3O3S2 B387972 4-(DECYLOXY)-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387972.png)
4-(DECYLOXY)-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a decyloxy group and a benzothiazole moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DECYLOXY)-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Decyloxy Group: The decyloxy group is introduced through an etherification reaction, where a decyl halide reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the coupling of the benzothiazole derivative with 4-(decyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Its benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine
The compound’s structure suggests potential pharmacological applications. Studies are investigating its efficacy as an anticancer agent, given the presence of the benzothiazole ring, which is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Shares the decyloxy group but lacks the benzothiazole moiety.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole, which have similar core structures but different substituents.
Uniqueness
The uniqueness of 4-(DECYLOXY)-N-[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the decyloxy group and the benzothiazole ring allows for versatile applications and interactions, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C34H41N3O3S2 |
|---|---|
Molecular Weight |
603.8g/mol |
IUPAC Name |
4-decoxy-N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C34H41N3O3S2/c1-3-5-6-7-8-9-10-11-22-40-29-19-14-26(15-20-29)33(39)36-28-18-21-30-31(23-28)42-34(37-30)41-24-32(38)35-27-16-12-25(4-2)13-17-27/h12-21,23H,3-11,22,24H2,1-2H3,(H,35,38)(H,36,39) |
InChI Key |
WDDRZGQEXFVLLS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)CC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)
![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)
![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)
![2-[(5-{[(dimethylamino)methylene]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-nitrophenyl}acetamide](/img/structure/B387897.png)

![Benzyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387899.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B387904.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4,6-dithien-2-ylnicotinonitrile](/img/structure/B387905.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide](/img/structure/B387906.png)
![4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B387907.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B387908.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387912.png)
